Zinc bis(4-methyl-1H-benzimidazole-2-thiolate)

Thermal stability Antioxidant specification Rubber compounding

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate), commercially established as Vanox® ZMTI and industrially designated ZMMBI (CAS 61617-00-3), is a coordination complex of Zn(II) with two 4-methyl-1H-benzimidazole-2-thiolate ligands (molecular formula C₁₆H₁₄N₄S₂Zn, MW 391.8 g/mol). It belongs to the toluimidazole subclass of zinc mercaptobenzimidazole antidegradants, functioning primarily as a non-staining, non-discoloring secondary antioxidant and synergist for natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), ethylene-propylene-diene monomer (EPDM), and thermoplastic elastomers.

Molecular Formula C16H14N4S2Zn
Molecular Weight 391.8 g/mol
CAS No. 57152-92-8
Cat. No. B12321660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc bis(4-methyl-1H-benzimidazole-2-thiolate)
CAS57152-92-8
Molecular FormulaC16H14N4S2Zn
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2]
InChIInChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2
InChIKeyGHPJYLIEFFVDGR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) (Vanox ZMTI / ZMMBI, CAS 61617-00-3): Procurement-Grade Overview of a Methyl-Substituted Zinc Mercaptobenzimidazole Antioxidant Synergist


Zinc bis(4-methyl-1H-benzimidazole-2-thiolate), commercially established as Vanox® ZMTI and industrially designated ZMMBI (CAS 61617-00-3), is a coordination complex of Zn(II) with two 4-methyl-1H-benzimidazole-2-thiolate ligands (molecular formula C₁₆H₁₄N₄S₂Zn, MW 391.8 g/mol) [1]. It belongs to the toluimidazole subclass of zinc mercaptobenzimidazole antidegradants, functioning primarily as a non-staining, non-discoloring secondary antioxidant and synergist for natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), ethylene-propylene-diene monomer (EPDM), and thermoplastic elastomers . The 4-methyl substituent on each benzimidazole ring is the defining structural differentiator from its closest in-class analog, zinc bis(2-mercaptobenzimidazole) (MBZ, CAS 3030-80-6), which lacks this methyl group [1].

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate): Why In-Class Substitution with MBZ (Unsubstituted Analog) or MB (Non-Zinc Form) Cannot Be Assumed


Although zinc bis(4-methyl-1H-benzimidazole-2-thiolate) (ZMMBI) is frequently described as 'similar in performance to MBZ' in vendor literature [1], meaningful differences in thermal stability, vulcanization interference, and polymer-type-specific antioxidant efficacy preclude indiscriminate substitution. The 4-methyl substituent on the benzimidazole ring imparts a measurable elevation in initial melting point (≥270°C for ZMMBI vs. ≥240°C for MBZ) [1], alters the thermal degradation pathway as evidenced by distinct TG-DSC phase transitions, and critically reduces interference with sulfur-based curing systems relative to the non-methylated, non-zinc analog MB (2-mercaptobenzimidazole) [2]. These differences carry operational consequences: a procurement decision based solely on the shared 'zinc mercaptobenzimidazole' classification neglects quantifiable performance divergences in high-temperature HNBR compounding and peroxide-cured EPDM applications documented below.

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate): Quantified Differentiation Evidence Against Closest Analogs for Scientific Selection


Initial Melting Point Elevation: ZMMBI (≥270°C) vs. MBZ Unsubstituted Analog (≥240°C)

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) (ZMMBI, CAS 61617-00-3) exhibits an initial melting point of ≥270.0°C by industry standard specification [1]. In contrast, the direct unsubstituted analog zinc bis(2-mercaptobenzimidazole) (MBZ, CAS 3030-80-6) has a specification-grade initial melting point of ≥240.0°C . This ≥30°C differential reflects the contribution of the 4-methyl substituent to intermolecular interactions and crystalline lattice energy, directly impacting the maximum processing temperature window and thermal endurance of the compounded rubber article.

Thermal stability Antioxidant specification Rubber compounding

TG-DSC Thermal Decomposition Profile: MMBZ Major Decomposition at 391.3°C with Distinct Pre-Decomposition Phase Transitions

Thermogravimetric-differential scanning calorimetry (TG-DSC) of zinc methyl mercaptobenzimidazole (MMBZ, identical to ZMMBI/ZMTI) reveals a structured thermal decomposition pathway with five endothermic peaks at 67.5°C, 155.3°C, 253.7°C, 324.8°C, and 391.3°C, assigned respectively to impurity solvent desorption, phase transitions, and final decomposition [1]. The highest-temperature decomposition event at 391.3°C substantially exceeds the commonly cited decomposition point of ≥240°C for the unsubstituted MBZ analog, and the presence of well-resolved intermediate phase transitions (253.7°C, 324.8°C) indicates a non-crystalline (amorphous) structure that degrades through discrete thermal events rather than a single catastrophic decomposition [1]. MBZ, by contrast, is typically specified only by a single decomposition temperature (≥240°C or ~270°C depending on source), without published evidence of comparable staged thermal behavior.

Thermogravimetric analysis Thermal degradation Antioxidant characterization

Reduced Vulcanization Curing System Interference: ZMMBI vs. Non-Methylated MB

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) (ZMMBI) demonstrates markedly lower interference with sulfur-based vulcanization curing systems compared to the non-methylated, non-zinc analog 2-mercaptobenzimidazole (MB). Industry application guidance states that 'the effect on curing properties of the compound is obviously less than that of MB, so it is not necessary to adjust the curing system for using this product' [1]. This property is further corroborated in comparative application literature which notes that ZMMBI can be used in HNBR formulations with superior antioxidant performance versus both MB and MMB [2]. The practical implication is that formulators adopting ZMMBI can maintain existing cure recipes without re-optimization of accelerator/sulfur ratios, unlike when substituting MB-based antioxidants.

Vulcanization Cure kinetics Rubber antioxidant compatibility

High-Temperature Mechanical Property Retention in HNBR: MMBZ at 8 phr Increases Tensile Strength by 58% at 130°C vs. Unmodified Composite

In hydrogenated nitrile butadiene rubber (HNBR) compounded with zinc dimethacrylate (ZDMA), incorporation of 8 phr zinc methylmercaptobenzimidazole (MMBZ) sharply increased high-temperature tensile strength and elongation. At 130°C, the HNBR/ZDMA-MMBZ composite achieved a tensile strength of 15.5 MPa and elongation at break of 305%, versus 9.8 MPa and 250% for the HNBR/ZDMA composite without MMBZ [1]. This represents a 58% improvement in tensile strength and a 22% improvement in elongation at break at elevated service temperature, attributed to MMBZ-promoted polymerization of ZDMA and enhanced radical-trapping antioxidant activity conferred by the methyl-substituted benzimidazole-thiolate ligand structure.

HNBR Tensile strength retention High-temperature mechanical properties

Synergistic Tensile Strength Retention in Latex Films: ZMTI + Antioxidant Retains Approximately 3× Tensile Strength After Aging vs. Antioxidant Alone

United States Patent US 6,653,380 B2 (Assigned to Allegiance Corporation, 2003) demonstrates that the addition of zinc 2-mercaptotoluimidazole (ZMTI) as an antioxidant synergist to latex film compounds containing phenolic antioxidant (PBBA, polybutylated bisphenol A) dramatically mitigates tensile strength loss during thermal aging. According to the patent disclosure, latex films formulated with antioxidant alone (tests 1 and 2) experienced a 'radical drop in tensile strength (about 80%)' after aging, whereas the combination of the same antioxidant with ZMTI synergist (tests 3 and 4) experienced 'a less radical drop and resulted in products which possessed about 3× the tensile strength of their counterparts in test 1 and 2' [1]. The patent further identifies ZMTI alongside ZMBI (the unsubstituted zinc analog) as preferred synergist forms, confirming that the toluimidazole zinc salt delivers quantifiable and substantial aging protection in both natural rubber latex and synthetic polychloroprene latex systems.

Latex film Tensile strength aging Antioxidant synergism

Peroxide Cure Compatibility: ZMTI as a Low-Interference Synergist for Peroxide-Crosslinked EPDM Systems

In peroxide-cured elastomer systems, conventional free-radical-scavenging antioxidants inherently compete with the polymer for peroxide-derived radicals, reducing crosslink density and compromising final physical properties. A technical review of antioxidant selection for peroxide-cured elastomers identifies zinc-2-mercaptotoluimidazole (ZMTI) as the recommended synergist for optimum performance in combination with primary antioxidants (hindered phenols, amines, or quinolines), specifically citing its utility in statistically designed optimization studies [1]. The manufacturer of Vanox® ZMTI confirms that the product is 'an excellent metal deactivator with minimal peroxide crosslinking interference,' directly positioning it as a preferred choice where peroxide cure efficiency must be preserved . While unsubstituted analogs (MBZ, ZMBI) also possess some degree of peroxide compatibility, the specific combination of the 4-methyl substituent and zinc chelation in ZMTI is noted for providing synergistic heat-aging protection without the crosslink density penalty observed with many amine-based antidegradants.

Peroxide cure EPDM Crosslink density Antioxidant synergist

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate): Evidence-Backed Application Scenarios for Procurement and Formulation Decisions


High-Temperature HNBR Sealing Components for Automotive and Oilfield Service (130°C+)

Formulators designing HNBR compounds for continuous service above 120°C should prioritize zinc bis(4-methyl-1H-benzimidazole-2-thiolate) (MMBZ) over unsubstituted MBZ or non-zinc analogs. Direct comparative data demonstrate that 8 phr MMBZ in HNBR/ZDMA composites increases tensile strength at 130°C by 58% (from 9.8 to 15.5 MPa) and elongation at break by 22% (from 250% to 305%) relative to unmodified composite [1]. Additionally, TG-DSC analysis confirms that MMBZ maintains structural integrity through staged thermal transitions up to a final decomposition at 391.3°C , providing thermal headroom that the unsubstituted analog (MBZ, decomposition point ≥240°C) cannot match. This combination of high-temperature mechanical reinforcement and intrinsic thermal stability is particularly relevant for blowout preventer seals, downhole packers, and turbocharger hose applications where oxidative degradation at sustained elevated temperature is the dominant failure mode.

Peroxide-Cured EPDM Automotive Weather Seals and Wire Insulation Requiring Crosslink Density Preservation

In peroxide-cured EPDM formulations, zinc bis(4-methyl-1H-benzimidazole-2-thiolate) (Vanox® ZMTI) is the recommended antioxidant synergist where preservation of peroxide crosslinking efficiency is non-negotiable. The manufacturer explicitly confirms 'minimal peroxide crosslinking interference' [1], and technical literature positions ZMTI as the synergist of choice in statistically optimized antioxidant systems for peroxide-cured elastomers . For procurement teams sourcing antioxidants for EPDM weather seals, radiator hoses, and medium-voltage cable insulation, selecting ZMTI over conventional amine antioxidants avoids the crosslink density penalty that necessitates compensatory increases in peroxide loading — a cost and process-efficiency consideration that generic antioxidant specifications do not address.

Natural and Synthetic Latex Thin-Film Products (Gloves, Balloons, Threads) with Extended Shelf-Life Requirements

Patent-backed evidence demonstrates that zinc 2-mercaptotoluimidazole (ZMTI), when used as a synergist with phenolic or amine primary antioxidants, retains approximately three times the post-aging tensile strength of latex films compared to formulations relying on primary antioxidant alone [1]. This 3× retention advantage — achieved without sacrificing elasticity or elongation — is directly relevant to procurement specifications for latex examination gloves, condoms, balloons, and elastic threads, where oxidative embrittlement during warehouse storage or tropical climate distribution can lead to batch rejection and regulatory non-compliance. The non-staining, non-discoloring character of ZMTI further ensures compatibility with light-colored and transparent latex products, a cosmetic requirement that excludes many amine-based alternatives.

Drop-In Replacement for MB-Based Antioxidants in Existing Rubber Compound Formulations Without Cure System Re-Optimization

For rubber compounders currently using 2-mercaptobenzimidazole (MB) as an antioxidant and seeking to upgrade thermal aging performance without incurring reformulation costs, zinc bis(4-methyl-1H-benzimidazole-2-thiolate) (ZMMBI) offers a directly documented advantage: 'the effect on curing properties of the compound is obviously less than that of MB, so it is not necessary to adjust the curing system for using this product' [1]. Comparative application literature further confirms that ZMMBI's antioxidant performance in HNBR is superior to both MB and MMB . The initial melting point specification of ≥270°C for ZMMBI versus ≥240°C for MBZ [2] provides additional thermal processing latitude. This scenario is particularly compelling for transparent and light-colored rubber goods where non-staining properties must be maintained while improving heat-aging resistance.

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